molecular formula C16H18F3N3O2S B7032702 N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide

N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide

Cat. No.: B7032702
M. Wt: 373.4 g/mol
InChI Key: SKIJNLXBPCUCPT-UHFFFAOYSA-N
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Description

N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide is a synthetic compound characterized by the presence of a trifluoroethyl group, a piperidine ring, and an isoquinoline sulfonamide moiety

Properties

IUPAC Name

N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c17-16(18,19)11-22-8-5-13(6-9-22)21-25(23,24)15-3-1-2-12-10-20-7-4-14(12)15/h1-4,7,10,13,21H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIJNLXBPCUCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution using a trifluoroethyl halide.

    Coupling with Isoquinoline Sulfonamide: The final step involves coupling the piperidine intermediate with isoquinoline-5-sulfonamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoroethyl group.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold in medicinal chemistry.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets, such as enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, potentially leading to inhibition or modulation of the target’s activity. This interaction can affect various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzamide
  • N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-sulfonamide
  • N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]quinoline-8-sulfonamide

Uniqueness

Compared to similar compounds, N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]isoquinoline-5-sulfonamide is unique due to the presence of the isoquinoline sulfonamide moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

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